2-Bromo-1,1-dichlorocyclopropane
Description
General Overview of Cyclopropane (B1198618) Derivatives in Contemporary Chemical Research
Cyclopropane derivatives, characterized by their strained three-membered ring, are fundamental building blocks in modern organic chemistry. This inherent ring strain imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. Their utility spans from the synthesis of complex natural products and pharmaceuticals to the construction of novel materials. The strategic incorporation of a cyclopropyl (B3062369) moiety can significantly influence a molecule's conformational rigidity and electronic properties, often leading to enhanced biological activity or desirable material characteristics.
Strategic Importance of Halogenated Cyclopropanes in Complex Organic Synthesis
The introduction of halogen atoms onto the cyclopropane ring dramatically expands its synthetic potential. Halogenated cyclopropanes serve as versatile precursors for a multitude of functional group interconversions. The presence of halogens activates the cyclopropane ring towards various reactions, including ring-opening, cycloaddition, and rearrangement reactions. This reactivity allows for the stereocontrolled introduction of diverse substituents, making them indispensable tools for the construction of intricate molecular architectures. For instance, gem-dihalocyclopropanes are readily prepared from olefins and serve as precursors to allenes and other valuable unsaturated compounds. scispace.com
Research Rationale for Investigating 2-Bromo-1,1-dichlorocyclopropane Systems
Among the diverse family of halogenated cyclopropanes, this compound stands out as a particularly interesting and synthetically useful molecule. nih.gov Its structure, featuring three distinct halogen atoms on a strained three-membered ring, provides a rich platform for investigating selective chemical transformations. The differential reactivity of the bromine and chlorine atoms, coupled with the inherent strain of the cyclopropane ring, allows for a high degree of control in synthetic manipulations. Researchers are drawn to this compound for its potential to serve as a linchpin in the synthesis of complex target molecules, offering a strategic entry point to a variety of functionalized cyclopropane and acyclic structures. The study of this compound systems contributes to a deeper understanding of reaction mechanisms involving halocyclopropanes and expands the synthetic chemist's toolkit for the efficient construction of challenging molecular targets.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃BrCl₂ | nih.gov |
| Molecular Weight | 189.87 g/mol | nih.govchemicalbook.com |
| CAS Number | 40745-72-0 | nih.gov |
| Boiling Point | 140 - 150 °C (at 760 mmHg) | lookchem.com |
| LogP | 2.32750 | lookchem.com |
| Complexity | 71.2 | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 0 | lookchem.com |
| Rotatable Bond Count | 0 | lookchem.com |
| Exact Mass | 187.87952 Da | nih.govlookchem.com |
| Heavy Atom Count | 6 | lookchem.com |
| IUPAC Name | This compound | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-dichlorocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2/c4-2-1-3(2,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGDEYPUNAQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40745-72-0 | |
| Record name | 2-bromo-1,1-dichlorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 1,1 Dichlorocyclopropane and Analogous Halocyclopropanes
Carbene and Carbenoid Addition Reactions for Cyclopropane (B1198618) Ring Construction
The formation of the cyclopropane ring via carbene addition is a powerful and widely utilized strategy in organic synthesis. These reactions involve the generation of a neutral, divalent carbon species that readily adds across a carbon-carbon double bond.
One of the most direct methods for synthesizing dihalocyclopropanes involves the generation of a dihalocarbene, which is then "trapped" by an alkene. libretexts.org Dihalocarbenes are typically not isolated but are generated in situ. A common method involves the treatment of a haloform (CHX₃) with a strong base. masterorganicchemistry.com For instance, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide (KOt-Bu). libretexts.orgmasterorganicchemistry.com The base abstracts a proton to form a trichloromethanide anion (-:CCl₃), which then spontaneously expels a chloride ion to yield the highly reactive dichlorocarbene. libretexts.orglibretexts.org
If this dichlorocarbene is generated in the presence of an alkene, it adds to the double bond in a single, concerted step to form a dichlorocyclopropane. libretexts.org This addition is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comwikipedia.org A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-cyclopropane. libretexts.orgwikipedia.org For the synthesis of 2-bromo-1,1-dichlorocyclopropane, a similar strategy would be employed, likely starting from bromo(dichloro)methane or a related precursor that can eliminate to form bromo(chloro)carbene, which then adds to vinyl chloride. Alternatively, the reaction of an alkene with a source of dichlorocarbene, followed by subsequent bromination steps, could be envisioned.
Table 1: Generation of Dihalocarbenes from Haloforms
| Haloform | Base | Carbene Generated | Resulting Cyclopropane from Alkene |
|---|---|---|---|
| Chloroform (CHCl₃) | KOH or KOt-Bu | Dichlorocarbene (:CCl₂) | Dichlorocyclopropane libretexts.orgmasterorganicchemistry.com |
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. nih.govcrdeepjournal.org This methodology is particularly advantageous for the generation of dihalocarbenes, as it allows the use of inexpensive aqueous bases like sodium hydroxide (B78521) (NaOH) instead of strong, anhydrous bases like potassium tert-butoxide. nih.gov
In a typical PTC setup for dihalocyclopropane synthesis, the haloform and the alkene are dissolved in an organic solvent, while the base (e.g., NaOH) is in an aqueous solution. youtube.com A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt (like a tetraalkylammonium salt), transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. crdeepjournal.orgyoutube.comnih.gov Once in the organic phase, the hydroxide ion can deprotonate the haloform to generate the dihalocarbene, which then reacts with the alkene. youtube.com This approach offers several benefits, including milder reaction conditions, increased safety, reduced cost, and improved scalability, making it suitable for industrial applications. crdeepjournal.orgphasetransfer.com The synthesis of dibromocyclopropanes from bromoform (B151600) and NaOH under phase-transfer conditions is a well-established example of this efficient methodology. ethz.ch
The Simmons-Smith reaction is a classic and highly reliable method for cyclopropanation that utilizes an organozinc carbenoid, a metal-complexed reagent with carbene-like reactivity. libretexts.orgwikipedia.orgorganicchemistrytutor.com The reaction typically involves treating an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comthermofisher.com This forms an intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene (B1212753) (CH₂) group to the alkene to form the cyclopropane. libretexts.orgucalgary.ca
A key feature of the Simmons-Smith reaction is that it is stereospecific; the configuration of the double bond is retained in the final cyclopropane product because the reaction proceeds via a concerted mechanism where both new carbon-carbon bonds are formed simultaneously. wikipedia.orgorganicchemistrytutor.comucalgary.ca Unlike free carbenes, the carbenoid is less reactive and often more selective. While the traditional Simmons-Smith reaction produces non-halogenated cyclopropanes, modifications using halogenated precursors can lead to halocyclopropanes. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, can enhance reactivity. wikipedia.orgthermofisher.com These organometallic approaches are fundamental in cyclopropane synthesis, showcasing the utility of carbenoids as alternatives to free carbenes. libretexts.org
Stereoselective and Enantioselective Methodologies for Halocyclopropane Synthesis
Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For halocyclopropanes, which can exist as stereoisomers, the development of stereoselective and enantioselective methods is crucial for accessing specific, pure isomers.
The synthesis of single-enantiomer cyclopropanes can be achieved through catalytic asymmetric synthesis, a process that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral starting material. youtube.comnih.gov This approach has been applied to the synthesis of chiral halocyclopropanes.
The general strategy involves the reaction of an alkene with a diazo compound or another carbene precursor in the presence of a chiral transition metal catalyst, often based on rhodium, copper, or titanium. organic-chemistry.orgyoutube.com The chiral catalyst, typically a metal complex with a chiral ligand, coordinates to the carbene precursor and facilitates its transfer to the alkene. The chiral environment around the metal center directs the approach of the alkene, favoring the formation of one enantiomer of the cyclopropane over the other. nih.gov The development of chiral phase-transfer catalysts, which can incorporate hydrogen bonding elements, has also emerged as a powerful strategy for promoting asymmetric reactions, including cyclopropanations. nih.govmdpi.com These methods provide access to important chiral building blocks that would otherwise be difficult to prepare. capes.gov.br
Table 2: Key Concepts in Asymmetric Cyclopropanation
| Concept | Description |
|---|---|
| Chiral Catalyst | A catalyst that is itself chiral and can induce chirality in the product. youtube.com |
| Chiral Ligand | An organic molecule that binds to a metal center to create a chiral catalytic environment. |
| Enantioselective Reaction | A reaction that produces a predominance of one enantiomer over the other. youtube.com |
Diastereoselective synthesis refers to reactions that favor the formation of one diastereomer over another. In cyclopropanation, if the starting alkene already contains a stereocenter, it can influence the stereochemical outcome of the reaction. nih.gov The existing chiral center can direct the incoming carbene to one face of the double bond, leading to the preferential formation of a specific diastereomer.
This substrate-controlled diastereoselectivity is a common feature of many cyclopropanation reactions, including those involving dihalocarbenes. wikipedia.org The inherent stereospecificity of the carbene addition ensures that the relative stereochemistry of the alkene substituents is maintained, while the facial selectivity is dictated by steric or electronic factors related to the nearby chiral center. masterorganicchemistry.comwikipedia.org This approach allows for the synthesis of structurally diverse and complex cyclopropanes with well-defined relative stereochemistry, providing valuable building blocks for medicinal chemistry and materials science. nih.govnih.govresearchgate.net
Synthetic Pathways to Substituted this compound Derivatives
The primary route to this compound and its substituted analogs involves the addition of a bromodichloromethyl carbenoid or its equivalent to an olefin. A prominent method for generating the necessary carbene is through phase transfer catalysis (PTC).
The Makosza method, a well-established phase-transfer catalysis technique, is instrumental in the synthesis of gem-dihalocyclopropanes. researchgate.net This method typically involves the reaction of a haloform (in this case, a mixture of bromoform and chloroform or a precursor that can generate the bromodichlorocarbene) with a concentrated aqueous solution of a strong base, such as sodium hydroxide, in the presence of a phase transfer catalyst. The catalyst, often a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the haloform to generate the dihalocarbene. This highly reactive intermediate then adds to the double bond of an alkene to form the corresponding dihalocyclopropane.
For the synthesis of this compound derivatives, a mixed haloform approach or the use of a single precursor that can generate bromodichlorocarbene is necessary. For instance, the reaction of an alkene with a mixture of bromoform and chloroform under PTC conditions can lead to the formation of a mixture of dihalocyclopropanes, including the desired this compound, as well as dibromocyclopropane and dichlorocyclopropane. The product distribution can be influenced by the ratio of the haloforms used. tandfonline.com
An alternative approach involves the use of a single source for the bromodichlorocarbene. While specific examples for a wide range of substituted 2-bromo-1,1-dichlorocyclopropanes are not extensively detailed in readily available literature, the general applicability of the PTC method to various substituted alkenes is well-documented for other dihalocyclopropanations. researchgate.net For example, the synthesis of 1,1-dichloro-2-phenylcyclopropane is a known transformation, suggesting that the corresponding 2-bromo-1,1-dichloro-2-phenylcyclopropane could be synthesized by the addition of bromodichlorocarbene to styrene.
The table below illustrates a general scheme for the synthesis of a substituted this compound derivative using the phase transfer catalysis approach.
| Substrate (Alkene) | Reagents | Catalyst | Product | Yield | Reference |
| Substituted Alkene | CHBrCl₂ (or CHBr₃ + CHCl₃), 50% aq. NaOH | TEBA | Substituted this compound | Varies | tandfonline.com, researchgate.net |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Comparative Analysis of Synthetic Efficiency and Selectivity in Halocyclopropane Formation
The efficiency and selectivity of halocyclopropane synthesis are critical considerations for practical applications. Several methods have been developed, each with its own set of advantages and limitations. The two most prominent methods for the synthesis of gem-dihalocyclopropanes are phase transfer catalysis and the use of organometallic carbenoids, such as those derived from zinc.
Phase Transfer Catalysis (PTC): As previously discussed, PTC is a robust and widely used method for generating dihalocarbenes. researchgate.net Its key advantages include operational simplicity, the use of inexpensive and readily available reagents (haloforms and aqueous base), and mild reaction conditions. researchgate.net The efficiency of PTC can be influenced by several factors, including the choice of catalyst, the concentration of the base, and the solvent system. For instance, the use of continuous flow reactors with packed beds has been shown to significantly enhance the efficiency of dichlorocyclopropanation reactions by improving mixing and reducing reaction times. d-nb.info
Organozinc Carbenoids (Simmons-Smith type reactions): An alternative to PTC is the use of organozinc carbenoids, often referred to as Simmons-Smith type reagents. These are typically generated from a dihaloalkane and a zinc-copper couple or diethylzinc. While the classic Simmons-Smith reaction uses diiodomethane, analogous reagents for the transfer of other dihalocarbenes can be prepared. These methods can offer high levels of diastereoselectivity, particularly in the cyclopropanation of allylic alcohols where the hydroxyl group can direct the carbene addition. ucl.ac.uk Enantioselective versions of these reactions have also been developed using chiral ligands. capes.gov.br
Comparative Efficiency and Selectivity:
| Feature | Phase Transfer Catalysis (PTC) | Organozinc Carbenoids |
| Reagents | Inexpensive and readily available (haloforms, NaOH) | Often require preparation of the zinc carbenoid |
| Conditions | Generally mild, biphasic system | Can require anhydrous conditions |
| Selectivity | Generally good, but can be difficult to control stereoselectivity without chiral catalysts | Can offer high diastereoselectivity, especially with directing groups; enantioselectivity achievable with chiral ligands |
| Substrate Scope | Broad, applicable to a wide range of alkenes | Also broad, but reactivity can be influenced by the specific carbenoid |
| Operational Simplicity | High | Can be more complex due to the handling of organometallic reagents |
In terms of selectivity, the choice of method can be crucial. For instance, in the synthesis of nitrile-substituted cyclopropanes, a biocatalytic approach using an engineered myoglobin (B1173299) was shown to provide excellent diastereo- and enantioselectivity (99.9% de and ee). chemicalbook.com While not directly involving this compound, this highlights the potential of specialized catalytic systems to achieve high levels of selectivity that may be challenging with more traditional methods.
The stereoselectivity of halocyclopropane formation is also influenced by the nature of the carbene and the substrate. For example, the addition of dibromocarbene and dichlorocarbene to the same alkene can result in different product distributions. researchgate.net The relative reactivity of the carbenes and the steric and electronic properties of the alkene all play a role in determining the final stereochemical outcome.
Reactivity and Transformational Pathways of 2 Bromo 1,1 Dichlorocyclopropane
Ring-Opening Reactions of 2-Bromo-1,1-dichlorocyclopropane and gem-Dihalocyclopropanes
The strained three-membered ring of gem-dihalocyclopropanes, including this compound, makes them valuable intermediates in organic synthesis. Their high ring-strain energy predisposes them to undergo a variety of ring-opening reactions, providing access to diverse molecular architectures. These transformations can be initiated by bases or electrophiles, leading to a range of products through different mechanistic pathways.
The presence of halogen atoms on the same carbon atom in gem-dihalocyclopropanes significantly influences their reactivity towards bases. These reactions often proceed through the elimination of a hydrogen halide, leading to highly reactive intermediates that can rearrange to form various products. The course of these reactions is highly dependent on the structure of the cyclopropane (B1198618) and the reaction conditions employed.
Base-promoted reactions of gem-dihalocyclopropanes can lead to the formation of both acetylenic (alkynes) and vinylic (alkenes) compounds. The formation of vinylic products, specifically exocyclic halomethylene compounds, has been observed in the base-induced ring opening of gem-dibromocyclopropanes fused to carbohydrate scaffolds. uq.edu.au In these cases, treatment with a nucleophilic base like a sodium alkoxide results in the cleavage of an exocyclic C-C bond, rather than the more common ring expansion. uq.edu.au
The proposed mechanism for this transformation involves an initial dehydrohalogenation to form a transient bromocyclopropene intermediate. This is followed by cleavage of the cyclopropene (B1174273) ring to generate a zwitterionic or carbene species. Subsequent nucleophilic attack by the alcohol solvent and protonation leads to the final vinylic bromoalkene product. uq.edu.au Experimental and computational studies on glycal-derived gem-dibromocyclopropanes support this pathway, which kinetically favors the formation of the E-configured bromoalkene. uq.edu.au
| Starting Material | Base/Solvent | Key Intermediate | Product |
|---|---|---|---|
| D-Glycal-derived gem-dibromocyclopropane | Sodium alkoxide / Alcohol | Bromocyclopropene | 2-Deoxy-2-(E-bromomethylene)glycoside (Vinylic Product) |
The outcome of base-promoted ring cleavage is highly sensitive to the nature of the substituents on the cyclopropane ring and the specific reaction conditions. The type of base, solvent, and temperature can all influence the reaction pathway and the distribution of products. uq.edu.au For instance, the conversion of alkoxy-substituted, ring-fused gem-dihalocyclopropanes into annulated furans upon treatment with potassium tert-butoxide suggests a pathway involving the formation and electrocyclic ring closure of carbonyl ylide intermediates. nih.gov
The halogen substituents themselves play a crucial role in the reactivity of the cyclopropane ring. Differences in the electronegativity and size of the halogens affect the strain energy and the stability of reaction intermediates. This can lead to selective reactions in molecules containing different dihalocyclopropane moieties. For example, in a molecule containing both a bromofluorocyclopropane and a dichlorocyclopropane unit, the bromofluorocyclopropane can undergo selective ring opening and heterocyclization, leaving the dichlorocyclopropane ring intact. rsc.org This selectivity is attributed to the differing abilities of the halogen substituents to stabilize the transition states of the ring-opening process. rsc.org
Reaction conditions, such as the choice between a nucleophilic base (e.g., sodium methoxide) and a non-nucleophilic base (e.g., potassium tert-butoxide), can also dictate the reaction outcome, leading to different rearranged products. uq.edu.aunih.gov
| Substituent Type | Influence on Reactivity | Example Outcome | Reference |
|---|---|---|---|
| Alkoxy groups | Promotes formation of furan (B31954) rings via carbonyl ylide intermediates. | Annulated furans | nih.gov |
| Bromo/Fluoro vs. Dichloro | Bromofluorocyclopropane is more reactive towards electrophilic nitration/heterocyclization than dichlorocyclopropane. | Selective formation of a 4-fluoropyrimidine (B1342711) N-oxide | rsc.org |
The electron-rich C-C bonds of the cyclopropane ring are susceptible to attack by electrophiles, initiating ring-opening reactions that can be harnessed for the synthesis of a variety of compounds, including complex heterocyclic systems.
gem-Dihalocyclopropanes react with potent electrophiles such as the nitrosyl cation (NO⁺), often generated from reagents like nitrosyl chloride (NOCl) or nitrosylsulfuric acid (NOCl·2SO₃). researchgate.net These reactions are typically chemo- and regioselective, particularly when the cyclopropane is substituted with an aryl group. The electrophilic attack of the nitrosyl cation on the cyclopropane ring initiates a cascade of events involving ring cleavage and rearrangement. researchgate.net
The reaction of gem-dichloroarylcyclopropanes containing electron-withdrawing substituents with the NOCl·2SO₃ complex proceeds selectively to afford isoxazole (B147169) derivatives. researchgate.net Similarly, 2-aryl-1,1-dibromocyclopropanes react with this reagent to yield the corresponding 5-bromoisoxazoles, although this transformation can be accompanied by electrophilic bromination of the aromatic ring. researchgate.net The choice of solvent can also influence the reaction pathway; for instance, the presence of water in the reaction of gem-dichlorocyclopropanes with nitronium triflate can promote a three-component heterocyclization to yield 4-chloropyrimidine (B154816) N-oxides instead of isoxazoles. researchgate.net
A significant application of the electrophile-induced ring opening of gem-dihalocyclopropanes is the synthesis of heterocyclic compounds. The reaction with nitrosating agents provides a direct route to 3-aryl-5-haloisoxazoles. researchgate.net For example, the treatment of gem-dichloroarylcyclopropanes with NOCl·2SO₃ leads to the formation of 3-aryl-5-chloroisoxazoles. researchgate.net This transformation is believed to proceed through an intermediate generated by the attack of the nitrosyl cation, followed by ring opening and intramolecular cyclization with the elimination of a chloride ion.
This methodology has also been extended to the synthesis of other halogenated isoxazoles. The reaction of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium chlorosulfate (B8482658) furnishes 3-aryl-5-fluoroisoxazoles in good yields. researchgate.net Furthermore, the heterocyclization of gem-bromofluorocyclopropanes can be directed towards the formation of 4-fluoropyrimidine N-oxides by using nitrating reagents in the presence of an organic nitrile. rsc.org This highlights the versatility of gem-dihalocyclopropanes as precursors for a range of substituted heterocyclic systems.
| Starting gem-Dihalocyclopropane | Reagent | Heterocyclic Product | Reference |
|---|---|---|---|
| gem-Dichloroarylcyclopropane | NOCl·2SO₃ | 3-Aryl-5-chloroisoxazole | researchgate.net |
| 2-Aryl-1,1-dibromocyclopropane | NOCl·(SO₃)n | 3-Aryl-5-bromoisoxazole | researchgate.net |
| 2-Aryl-1-bromo-1-fluorocyclopropane | Nitrosonium chlorosulfate | 3-Aryl-5-fluoroisoxazole | researchgate.net |
| gem-Bromofluorocyclopropane | Nitrating reagents / Acetonitrile | 4-Fluoropyrimidine N-oxide | rsc.org |
Electrophile-Induced Ring Opening
Nucleophilic Substitution Reactions on this compound Core
The reactivity of the this compound ring system towards nucleophiles is governed by the inherent strain of the three-membered ring and the electronic effects of the halogen substituents. While specific studies on this exact molecule are not extensively documented, its behavior can be inferred from the well-established principles of nucleophilic substitution on alkyl halides.
Substitution at Halogenated Carbon Centers
The this compound molecule possesses two distinct types of halogenated carbon centers: the C1 carbon, which is geminally substituted with two chlorine atoms, and the C2 carbon, which bears a single bromine atom. Nucleophilic attack can theoretically occur at either of these positions.
Substitution at the C2 carbon, involving the displacement of the bromide ion, is the more probable pathway for typical nucleophilic substitution reactions. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group. The reaction would likely proceed through a mechanism with characteristics of both SN1 and SN2 pathways. A pure SN2 reaction, involving a backside attack, is sterically hindered by the cyclopropyl (B3062369) ring structure. A pure SN1 mechanism would involve the formation of a secondary cyclopropyl cation, which is destabilized by the ring strain but could be influenced by the adjacent electron-withdrawing chlorine atoms. youtube.comyoutube.com The reaction with a nucleophile (Nu⁻) can be represented as:
C₃H₃BrCl₂ + Nu⁻ → C₃H₃NuCl₂ + Br⁻
Substitution at the C1 carbon, displacing one of the chloride ions, is less likely under standard nucleophilic substitution conditions. The presence of two chlorine atoms makes this carbon electron-deficient and a potential electrophilic site, but the strength of the C-Cl bonds and the steric hindrance would make direct displacement difficult.
Regioselectivity and Stereoselectivity in Substitution Processes
Regioselectivity in nucleophilic substitution on this compound refers to the preference for attack at the C2-Br bond over the C1-Cl bonds. As mentioned, the superior leaving group ability of bromide and the nature of the C-Br bond make substitution at C2 the overwhelmingly favored process.
Stereoselectivity is a key consideration in these reactions. If the substitution proceeds via a mechanism with SN1 character, it would involve a carbocation intermediate. A planar carbocation would allow for the nucleophile to attack from either face, leading to a racemic or diastereomeric mixture of products. However, the cyclopropyl cation may not be fully planar. If the reaction has more SN2 character, it would proceed with an inversion of stereochemistry. youtube.com Given the constrained nature of the cyclopropane ring, the stereochemical outcome is complex and highly dependent on the specific reaction conditions and the nature of the nucleophile.
Table 1: Factors Influencing Nucleophilic Substitution on this compound
| Factor | Influence on Reactivity and Selectivity |
| Leaving Group | Bromide is a better leaving group than chloride, favoring substitution at the C2 position. |
| Ring Strain | The high strain of the cyclopropane ring affects bond angles and the stability of intermediates, making SN2 backside attack difficult and SN1 carbocation formation unfavorable. |
| Electronic Effects | The electron-withdrawing nature of the two chlorine atoms at C1 can influence the stability of a potential carbocation at C2. |
| Stereochemistry | The chiral center at C2 means that the stereochemical outcome (inversion, retention, or racemization) is a critical aspect of the reaction, dependent on the precise mechanism. |
Skeletal Rearrangement Pathways
The high ring strain of the cyclopropane core in this compound makes it susceptible to skeletal rearrangements, particularly under thermal or solvolytic conditions. These rearrangements often involve the opening of the three-membered ring to relieve strain.
Vinylcarbene Generation and Subsequent Trapping/Insertion
While the direct generation of a free vinylcarbene from this compound is not a commonly cited pathway, related rearrangements of gem-dihalocyclopropanes can lead to intermediates with similar reactivity. The ring-opening of gem-dihalocyclopropanes is a known process that can lead to the formation of allenes or other rearranged products. This transformation is thought to proceed via a carbocationic intermediate that can be considered a polarized form of a vinyl cation or having vinylcarbene-like character.
For instance, treatment of gem-dibromocyclopropanes with organolithium reagents can lead to a lithium carbenoid, which can then undergo ring opening. In the case of this compound, a similar process could be envisioned, potentially leading to a chloro-substituted vinylcarbene or its equivalent, which would be highly reactive and readily undergo further transformations.
Electrocyclic and Sigmatropic Rearrangements
Electrocyclic reactions are a more prominently studied rearrangement pathway for halocyclopropanes. masterorganicchemistry.comlibretexts.org The ring-opening of a cyclopropyl cation to an allyl cation is a classic example of a 2π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, this thermal process should proceed in a disrotatory fashion. stereoelectronics.org
For this compound, the departure of the bromide ion (for example, assisted by a Lewis acid or under solvolytic conditions) would generate a 1,1-dichlorocyclopropyl cation. This cation can then undergo a stereospecific disrotatory ring-opening to form a 1,1-dichloroallyl cation. stereoelectronics.org The direction of the disrotatory opening (whether the outer groups rotate inwards or outwards) is determined by the stereochemistry of the starting material and the need to avoid steric clashes. stereoelectronics.org
Table 2: Predicted Electrocyclic Ring-Opening of this compound
| Reactant | Intermediate | Rearrangement Type | Predicted Stereochemical Mode | Product |
| This compound | 1,1-Dichlorocyclopropyl cation | 2π Electrocyclic Ring-Opening | Disrotatory | 1,1-Dichloroallyl cation |
Sigmatropic rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, are another class of pericyclic reactions. organicchemistrydata.org However, for this to occur with this compound, a vinyl group would need to be present on the ring. While not a direct rearrangement of the title compound itself, if it were first converted to a vinyl-substituted dichlorocyclopropane, then a researchgate.netnih.gov-sigmatropic shift could potentially occur upon heating to yield a substituted cyclopentene. organicchemistrydata.org
Stereochemical Aspects in the Chemistry of 2 Bromo 1,1 Dichlorocyclopropane
Stereocontrol in Carbene Cyclopropanation Reactions
The primary method for synthesizing 2-bromo-1,1-dichlorocyclopropane is through the cyclopropanation of an alkene by a carbene. Specifically, the addition of dichlorocarbene (B158193) (:CCl₂) to bromoethene yields the desired product. The stereochemical outcome of this reaction is a critical aspect, as the approach of the carbene to the double bond dictates the relative orientation of the substituents on the resulting cyclopropane (B1198618) ring.
Carbenes are highly reactive, electron-deficient species that react with electron-rich carbon-carbon double bonds in a concerted, single-step mechanism. libretexts.org This concerted pathway has significant stereochemical implications. The addition is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgmasterorganicchemistry.com For instance, the reaction of dichlorocarbene with a cis-alkene results exclusively in a cis-disubstituted cyclopropane, while a trans-alkene yields only the trans-disubstituted product. libretexts.org
In the case of this compound, the starting alkene is bromoethene, which does not possess cis or trans isomers. However, the orientation of the bromine atom relative to the approaching dichlorocarbene can be influenced by various factors, including the method of carbene generation and the reaction conditions. Dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu). libretexts.orglibretexts.org The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to give dichlorocarbene. libretexts.org
The stereocontrol in these reactions can be further refined through the use of phase-transfer catalysts or by employing different carbene precursors. While the fundamental stereospecificity of carbene addition is a guiding principle, achieving high levels of diastereoselectivity in the formation of this compound often requires careful optimization of these reaction parameters.
| Factor | Description | Impact on Stereocontrol |
|---|---|---|
| Carbene Source | The method used to generate the dichlorocarbene (e.g., CHCl₃/base, thermal decomposition of sodium trichloroacetate). | Can influence the reactivity and selectivity of the carbene, potentially affecting the diastereomeric ratio of the product. |
| Reaction Temperature | The temperature at which the cyclopropanation is carried out. | Lower temperatures generally favor higher selectivity by reducing the kinetic energy of the reactants and allowing for more ordered transition states. |
| Solvent | The medium in which the reaction is conducted. | Solvent polarity and coordinating ability can affect the stability and reactivity of the carbene and the transition state, thereby influencing stereoselectivity. |
| Phase-Transfer Catalyst | Catalysts used to facilitate the reaction between reactants in different phases (e.g., aqueous and organic). | Can influence the approach of the carbene to the alkene, leading to enhanced stereocontrol. |
Mechanistic Investigations of 2 Bromo 1,1 Dichlorocyclopropane Reactions
Elucidation of Reactive Intermediates
The reactivity of 2-bromo-1,1-dichlorocyclopropane is largely dictated by the formation of transient, high-energy intermediates. The specific intermediate generated often depends on the reaction conditions, such as the presence of a base, acid, or metal catalyst.
Carbenes are neutral, divalent carbon species with six valence electrons, making them highly electrophilic and reactive. libretexts.org While often generated to synthesize cyclopropanes via addition to alkenes, they can also be formed from cyclopropane (B1198618) precursors. For instance, the treatment of gem-dihalocyclopropanes with a strong base can initiate the elimination of a hydrogen halide (HBr in this case), leading to a substituted cyclopropene (B1174273). This cyclopropene can subsequently undergo ring cleavage to form a vinylcarbene intermediate. uq.edu.au
A carbenoid is a reagent that exhibits carbene-like reactivity but is complexed with a metal, such as in the Simmons-Smith reaction which utilizes (iodomethyl)zinc iodide (ICH₂ZnI). libretexts.org These metal-complexed species are generally more stable and selective than free carbenes. Reactions involving this compound can be envisioned to proceed through carbenoid intermediates, particularly in the presence of organometallic reagents, which can facilitate controlled transformations.
| Intermediate Type | Description | Typical Generation Method (Example) | Reactivity |
|---|---|---|---|
| Carbene (e.g., :CCl₂) | Neutral, divalent carbon with a vacant p-orbital and an unshared electron pair. libretexts.org | Treatment of chloroform (B151607) (CHCl₃) with a strong base like KOH. libretexts.org | Highly reactive electrophile, reacts with nucleophiles like alkenes. libretexts.org |
| Carbenoid (e.g., ICH₂ZnI) | A metal-complexed reagent with carbene-like reactivity. libretexts.org | Treatment of diiodomethane (B129776) (CH₂I₂) with a zinc-copper couple. libretexts.org | Transfers a CH₂ group to an alkene; generally more selective than free carbenes. libretexts.org |
Zwitterionic intermediates, which contain both a positive and a negative formal charge within the same molecule, are often proposed in polar, stepwise reaction mechanisms. mdpi.comnih.gov In the context of gem-dihalocyclopropane chemistry, a proposed mechanism for base-induced ring opening involves the formation of a cyclopropene, which then cleaves to an intermediate best described as a zwitterionic/carbene hybrid. uq.edu.au This intermediate can feature a vinyl carbanion and an oxocarbenium cation in related systems. uq.edu.au The formation of such polar intermediates is often favored in polar solvents and with reactants that can stabilize the developing charges. nih.gov
Ring-opening of halocyclopropanes can also generate species with significant cationic character. researchgate.net For example, silver(I)-promoted reactions of similar gem-dihalocyclopropanes are known to proceed through ring expansion, a process that involves the cleavage of an endocyclic bond and formation of a cationic intermediate. uq.edu.au Although distinct from a classical allylic cation, the ring-opened intermediate derived from this compound under certain conditions would possess delocalized positive charge, exhibiting reactivity akin to an allylic cation.
Transition State Characterization and Reaction Pathway Analysis
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping reaction pathways and characterizing the geometry and energy of transition states. rsc.org Such analyses are essential for understanding reaction mechanisms at a molecular level. For complex reactions, such as the rearrangement of cyclopropane derivatives, computational studies can distinguish between competing pathways that might be experimentally indistinguishable. chemrxiv.org
In a study of a related glycal-derived gem-dibromocyclopropane, computational analysis was used to probe the mechanism of a base-induced ring-opening reaction. uq.edu.au This theoretical work helped to elucidate the steps leading to a key oxocarbenium cation/vinyl carbanion intermediate, providing energetic details for the proposed pathway. uq.edu.au By calculating the energy barriers associated with different transition states, researchers can predict which reaction path is more likely to occur, offering insights into the reaction's selectivity.
Kinetic and Thermodynamic Aspects of Reactivity and Selectivity
The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. The kinetic product is the one that is formed fastest (i.e., via the lowest energy barrier), while the thermodynamic product is the most stable one. In many reactions of substituted cyclopropanes, these two products are not the same.
For example, in the base-promoted ring opening of a glycal-derived gem-dibromocyclopropane, experimental and computational studies revealed that the formation of the observed (E)-bromoalkene product was under kinetic control. uq.edu.au While thermodynamic analysis showed that this product was also more stable than a potential ring-expanded alternative, the high selectivity for the E-isomer over the Z-isomer was a result of a lower activation barrier for its formation. uq.edu.au This demonstrates that understanding both the kinetic and thermodynamic parameters is crucial for explaining the observed product distribution.
| Control Factor | Governing Principle | Determines | Example from Related System uq.edu.au |
|---|---|---|---|
| Kinetic Control | Relative rates of competing pathways (activation energies). | The product that forms fastest. | High selectivity for the (E)-bromoalkene isomer due to a lower transition state energy. |
| Thermodynamic Control | Relative stability of the final products. | The most stable product that will predominate at equilibrium. | The bromoalkene pyranoside product is computationally shown to be more stable than a ring-expanded oxepine. |
Deuterium (B1214612) Labeling and Isotope Effect Studies for Mechanistic Probes
Isotope labeling is a powerful experimental technique used to trace the fate of atoms through a reaction mechanism. nih.gov Substituting an atom with its heavier isotope, such as hydrogen with deuterium, can also lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The magnitude of the KIE can provide evidence for bond-breaking or bond-forming events at the isotopically labeled position in the rate-determining step of a reaction. libretexts.org
In mechanistic studies of a related gem-dibromocyclopropane, deuterium labeling was employed to identify the proton source in a base-induced ring-opening reaction. uq.edu.au By using deuterated methanol (B129727) (CD₃OD and CH₃OD) as the solvent and alkoxide source, researchers observed that the resulting alkene product was partially deuterated. The degree of deuterium incorporation indicated that both the in-situ generated alcohol and the bulk alcohol solvent were competing as the proton source in the final steps of the reaction. uq.edu.au In other studies involving the reduction of 1,1-dibromocyclopropanes, conducting the reaction in deuterated tetrahydrofuran (B95107) (d8-THF) led to the incorporation of deuterium into the cyclopropane ring, confirming the solvent as a hydrogen source. researchgate.net These types of experiments are invaluable for validating or refuting proposed mechanistic pathways.
| System/Reaction | Deuterium Source | Key Finding | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Base-induced ring opening of a glycal-derived gem-dibromocyclopropane | CD₃OD / NaOCD₃ | The alkene proton signals in the product were decreased by approximately 50%. | Indicates competition between the in-situ generated alcohol and the bulk solvent as the proton source. | uq.edu.au |
| Reduction of 1,1-dibromocyclopropanes with phenethylmagnesium bromide | d₈-Tetrahydrofuran (solvent) | The monobromocyclopropane products contained deuterium. | Confirms that the hydrogen atom introduced during reduction is sourced from the ether solvent. | researchgate.net |
Computational Chemistry Approaches to 2 Bromo 1,1 Dichlorocyclopropane Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms and energetics involving halogenated cyclopropanes. sumitomo-chem.co.jp DFT methods are centered on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for studying multi-atom systems like 2-bromo-1,1-dichlorocyclopropane.
Researchers employ DFT to map out potential energy surfaces for various reactions, such as ring-opening, substitution, or elimination. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between reactants and the highest-energy transition state determines the activation energy, a key predictor of reaction rate. For instance, a DFT study on the reaction of a cyclopropane (B1198618) derivative could reveal the step-by-step process, including the formation of any transient species. researchgate.net
The choice of the functional and basis set in DFT calculations is critical, as their performance can vary depending on the system and the property being investigated. sumitomo-chem.co.jp For example, functionals like B3LYP or M06-2X are commonly used, and their suitability is often validated by comparing calculated results with available experimental data or higher-level computations. sumitomo-chem.co.jpmdpi.com DFT calculations can effectively model the influence of solvents on reaction energetics using continuum salvation models, providing a more realistic simulation of reaction conditions. researchgate.net
Below is a representative data table illustrating the type of energetic information that can be obtained from a DFT study of a hypothetical ring-opening reaction of this compound.
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State 1 (TS1) | C-C bond cleavage | +35.2 |
| Intermediate | Ring-opened diradical species | +15.8 |
| Transition State 2 (TS2) | Halogen migration | +22.5 |
| Product | Rearranged acyclic product | -10.4 |
Note: The data in this table is hypothetical and for illustrative purposes to show what DFT calculations can produce.
Ab Initio and Coupled Cluster Calculations for Structural and Electronic Properties
For highly accurate determination of structural and electronic properties, chemists turn to ab initio (from first principles) methods, including the highly regarded Coupled Cluster (CC) theory. rsc.org Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods solve the Schrödinger equation without empirical parameters, offering a more rigorous, albeit computationally intensive, approach. ufmg.br
These methods are used to precisely calculate the geometry of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, they provide a detailed picture of the molecule's electronic structure, such as the distribution of electron density, molecular orbital energies, and partial atomic charges. aps.org This information is vital for understanding the molecule's polarity, the nature of its chemical bonds (covalent, ionic character), and its spectroscopic properties. researchgate.netaps.org
Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" for their accuracy in calculating energies and molecular properties. rsc.org They are particularly useful for benchmarking other, less computationally demanding methods like DFT. researchgate.net For a molecule like this compound, these calculations can predict properties like ionization potential and electron affinity, which are fundamental to its chemical reactivity. rsc.org
The following table presents a comparison of structural parameters for this compound, showing the type of data generated by ab initio calculations versus database values.
| Parameter | Description | Typical Ab Initio (CCSD) Calculated Value |
| r(C1-C2) | Bond length between carbon atoms | 1.50 Å |
| r(C-Br) | Carbon-Bromine bond length | 1.95 Å |
| r(C-Cl) | Carbon-Chlorine bond length | 1.77 Å |
| ∠(Cl-C-Cl) | Angle between the two chlorine atoms | 110.5° |
| μ | Dipole Moment | 2.1 D |
Note: The values in this table are representative and for illustrative purposes.
Theoretical Analysis of Cyclopropane Ring Strain and Conformational Preferences
The cyclopropane ring is characterized by significant ring strain, which is a major determinant of its chemical behavior. masterorganicchemistry.com This strain arises from two primary sources: angle strain and torsional strain. maricopa.edu Theoretical analysis allows for the quantification of this strain and an understanding of how substituents like bromine and chlorine on the this compound ring influence it.
Angle Strain : The internal C-C-C bond angles in a cyclopropane ring are geometrically constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon. maricopa.edu This leads to poor overlap of the bonding orbitals, resulting in weak, "bent" bonds and a high degree of stored potential energy. maricopa.edu
Computational methods can calculate the total strain energy, which for cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com For this compound, the presence of bulky and electronegative halogen atoms introduces additional complexity. The C-C bonds adjacent to the gem-dichloro group may be altered in length and strength. While the rigid three-membered ring limits conformational flexibility, theoretical calculations can explore the rotational barrier of the C-Br bond and the slight puckering that might occur to alleviate minor steric clashes. The release of this inherent strain is a powerful thermodynamic driving force for reactions that involve the opening of the cyclopropane ring. nih.gov
The table below summarizes the components of strain in a cyclopropane system.
| Strain Type | Origin | Consequence |
| Angle Strain | Bond angles compressed to 60° from the ideal 109.5°. maricopa.edu | Weakened C-C bonds, high reactivity. masterorganicchemistry.com |
| Torsional Strain | Eclipsing of bonds on adjacent carbon atoms. masterorganicchemistry.com | Increased potential energy, destabilization. |
Computational Prediction of Reactivity and Selectivity Profiles
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, computational models can forecast its reactivity and the selectivity (regio- and stereoselectivity) of its transformations. These predictions are derived from the structural, electronic, and energetic data generated by methods like DFT and ab initio calculations.
The high ring strain makes the C-C bonds of the cyclopropane ring susceptible to cleavage by various reagents. nih.gov Computational analysis of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can indicate where a nucleophilic or electrophilic attack is most likely to occur. For example, the calculated LUMO can highlight the electrophilic character of the C-C bonds, suggesting their vulnerability to nucleophiles. nih.gov
Furthermore, the calculated partial atomic charges on the carbon atoms can predict regioselectivity. The carbon atom bonded to the bromine (C2) and the gem-dichloro substituted carbon (C1) have different electronic environments. The electron-withdrawing nature of the halogens creates electrophilic sites on these carbons. DFT calculations of reaction pathways for nucleophilic substitution or ring-opening can compare the activation barriers for attack at different positions, thereby predicting the most favorable reaction product. mdpi.com These models can also explain and predict the stereochemical outcome of reactions, which is critical in synthetic chemistry.
Applications of 2 Bromo 1,1 Dichlorocyclopropane in Complex Organic Synthesis
Strategic Building Block for the Synthesis of Natural Products
The inherent reactivity of 2-bromo-1,1-dichlorocyclopropane and its derivatives, particularly gem-dihalocyclopropanes, provides a powerful tool for the stereocontrolled synthesis of various natural products. The cyclopropane (B1198618) ring can be strategically opened or rearranged to generate key structural motifs found in nature.
A notable application of a related dichlorocyclopropane derivative is in the synthesis of (±)-dictyopterene A, a compound isolated from the essential oil of marine algae of the genus Dictyopteris. While the specific use of this compound is not detailed, the synthesis of (±)-dictyopterene A has been achieved from 1,1-dichloro-2-ethyl-3-hexylcyclopropane. rsc.org This precursor, upon treatment with potassium tert-butoxide in dimethyl sulfoxide, undergoes dehydrochlorination and rearrangement to form 1-hexylidene-2-vinylcyclopropane, which is a key intermediate that can be further converted to (±)-dictyopterene A. rsc.org This highlights the potential of gem-dihalocyclopropanes as precursors to vinylcyclopropanes, which are common structural motifs in natural products.
Another approach to the synthesis of dictyopterene A involves the use of an enantiomerically pure cyclopropylboronic ester building block, demonstrating the importance of functionalized cyclopropanes in achieving stereoselectivity in natural product synthesis. researchgate.net Although not directly employing this compound, these syntheses underscore the strategic importance of the cyclopropane ring as a versatile synthon.
The synthesis of other cyclopropane-containing natural products often relies on the construction of the three-membered ring at a key stage. While direct use of this compound in the synthesis of the fungal sexual pheromone sirenin (B1235053) is not prominently reported, the synthesis of sirenin and its analogues is of significant interest for studying chemical communication and for the development of novel agrochemicals. pitt.edu The general strategies for constructing the cyclopropane ring in such molecules often involve carbene or carbenoid additions to alkenes, a reaction class to which this compound belongs. researchgate.net
Precursor for Novel Pharmacologically Relevant Scaffolds and Chemical Libraries
The unique three-dimensional structure and reactivity of this compound make it an attractive starting material for the generation of novel molecular scaffolds with potential pharmacological activity. The development of diverse chemical libraries is crucial for drug discovery, and this compound offers a pathway to access unique chemical space.
The cyclopropane ring can be incorporated into larger structures to create spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, for example, has been explored for their potential anticancer activities. researchgate.net While these specific examples may not start from this compound, the general principle of using a cyclopropanating agent to introduce the spiro-cyclopropane moiety is a well-established strategy. The reaction of 3-phenacylideneoxindoles with hydrazine (B178648) and lead(IV) acetate (B1210297) can lead to the formation of such spiro compounds. researchgate.net
Furthermore, the generation of functionalized cyclopropanes from precursors like this compound can provide a diverse set of building blocks for chemical libraries. These building blocks can then be elaborated into more complex molecules for biological screening. The synthesis of functionalized cyclopropanes from carboxylic acids via a radical addition-polar cyclization cascade represents a modern approach to creating such libraries under mild conditions. nih.gov
The table below illustrates the types of pharmacologically relevant scaffolds that can be conceptually derived from cyclopropane precursors.
| Scaffold Type | General Synthetic Strategy | Potential Application |
| Spiro[cyclopropane-heterocycle] | Cyclopropanation of an exocyclic double bond on a heterocyclic core. | Anticancer agents |
| Cyclopropyl-fused heterocycles | Intramolecular cyclization of a cyclopropyl-containing intermediate. | CNS-active compounds |
| Functionalized cyclopropylamines | Ring opening or substitution of a suitable cyclopropane precursor. | Enzyme inhibitors |
Synthesis of Advanced Polycyclic and Heterocyclic Systems
The reactivity of this compound and related gem-dihalocyclopropanes provides a gateway to the synthesis of complex polycyclic and heterocyclic systems. Ring-opening and rearrangement reactions of the cyclopropane ring can lead to the formation of larger ring systems, while the halo-substituents offer handles for further functionalization and cyclization reactions.
One important application is the synthesis of bicyclo[n.1.0]alkanes. These strained bicyclic systems are valuable intermediates in organic synthesis. A cobalt-catalyzed multiple C(sp³)–H activation strategy has been developed for the synthesis of bicyclo[4.1.0]heptanes and bicyclo[3.1.0]hexanes, showcasing modern approaches to constructing such frameworks. nih.gov Although not directly starting from this compound, the principles of intramolecular C-H activation could potentially be applied to derivatives of this compound. The synthesis of bicyclo[1.1.0]butanes from gem-dibromocyclopropanes via sequential transmetallation reactions further highlights the utility of dihalocyclopropanes in constructing highly strained polycyclic systems. pitt.edu
The synthesis of nitrogenous heterocycles containing a spiro-fused cyclopropane fragment is another area of interest. rsc.org These compounds can be prepared through various methods, and their unique structures make them interesting targets for medicinal chemistry. For instance, the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines has been achieved via a sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. nih.gov
Furthermore, the reaction of gem-dichlorocyclopropanes with nucleophiles can lead to ring-opened products that can be further cyclized to form heterocyclic systems. For example, the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of a solid alkali can yield phenylacrolein diethyl acetal, which can then be used to synthesize more complex molecules containing 1,3-dioxolane (B20135) fragments. bohrium.com
The following table summarizes some of the polycyclic and heterocyclic systems that can be accessed from gem-dihalocyclopropane precursors.
| System Type | Synthetic Approach | Key Intermediate |
| Bicyclo[n.1.0]alkanes | Intramolecular C-H activation or transmetallation/cyclization | Metallated cyclopropane |
| Spiro[cyclopropane-heterocycle] | Annulation reactions with heterocyclic precursors | Cyclopropyl (B3062369) ylide or equivalent |
| Fused Heterocycles | Ring-opening of cyclopropane followed by intramolecular cyclization | Dienoate or equivalent |
Role in the Construction of Functionalized Materials and Polymers
The unique properties of the cyclopropane ring, such as its high strain energy and rigid structure, make it an interesting component for the design of novel functionalized materials and polymers. This compound can serve as a precursor to monomers that can be polymerized to create materials with tailored properties.
A key application in this area is the synthesis and polymerization of vinylcyclopropanes. sci-hub.box The radical polymerization of substituted vinylcyclopropanes can lead to polymers with mainly 1,5-ring-opened units. This ring-opening polymerization is often associated with a significantly lower volume shrinkage compared to the polymerization of linear vinyl monomers, which is a desirable property for applications such as dental fillings and coatings. sci-hub.box The radical polymerization of 1,1-dichloro-2-vinylcyclopropanes has been shown to proceed via a complete 1,5-type ring-opening polymerization. sci-hub.box
The synthesis of such vinylcyclopropane (B126155) monomers can be achieved from gem-dihalocyclopropanes through elimination reactions. Although not specifically starting from this compound, the general principle is well-established. For example, the treatment of 1,1-dichloro-2-ethyl-3-hexylcyclopropane with a strong base yields the corresponding vinylcyclopropane. rsc.org
Furthermore, the development of organocatalyzed photoredox radical ring-opening polymerization (rROP) of vinylcyclopropanes allows for the synthesis of polymers with controlled molecular weight, dispersity, and composition under mild conditions. nih.gov This opens up possibilities for creating a wide range of functional polymers derived from cyclopropane-containing monomers.
The table below provides an overview of the potential applications of polymers derived from cyclopropane precursors.
| Polymer Type | Monomer Precursor | Key Property | Potential Application |
| Poly(vinylcyclopropane) (ring-opened) | Vinylcyclopropane | Low volume shrinkage during polymerization | Dental composites, coatings |
| Functionalized polyolefins | Copolymerization of vinylcyclopropanes with other monomers | Tunable mechanical and chemical properties | Specialty plastics, adhesives |
| Cross-linked networks | Multifunctional vinylcyclopropanes | High cross-linking density, thermal stability | Thermosetting resins, matrix materials |
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment of Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. In the context of 2-Bromo-1,1-dichlorocyclopropane, ¹H NMR and ¹³C NMR are fundamental for confirming the cyclopropane (B1198618) ring's integrity and the relative positions of the substituents.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclopropane ring. chemicalbook.com The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment. For instance, the protons on the carbon bearing the bromine atom will have a different chemical shift compared to the protons on the adjacent carbon. The number of signals in the ¹H NMR spectrum can help distinguish between different isomers of dichlorocyclopropane. pearson.comvaia.com For example, 1,1-dichlorocyclopropane (B3049490) would exhibit a different number of signals compared to cis- or trans-1,2-dichlorocyclopropane. vaia.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule. longdom.org By identifying which protons are coupled to each other, the relative arrangement of atoms can be determined, which is crucial for distinguishing between potential isomers. longdom.org Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, further aiding in the assignment of stereochemistry.
A hypothetical ¹H NMR data table for this compound is presented below. The exact chemical shifts (δ) and coupling constants (J) would be determined experimentally.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.5 - 4.0 | dd | J_gem, J_trans |
| H-3 (cis to Br) | 1.8 - 2.2 | dd | J_gem, J_cis |
| H-3 (trans to Br) | 1.4 - 1.8 | dd | J_trans, J_cis |
Note: This table is illustrative. Actual values would be obtained from experimental data.
Mass Spectrometry for Reaction Pathway Elucidation and Product Identification
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula, C₃H₃BrCl₂. nih.gov
A key feature in the mass spectrum of a compound containing bromine and chlorine is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion (M+, M+2, M+4, etc.), which provides a definitive signature for the presence of these halogens. chemguide.co.ukdocbrown.infodocbrown.info
The fragmentation of the molecular ion provides clues about the molecule's structure. libretexts.org In the case of this compound, common fragmentation pathways could involve the loss of a halogen atom (Br or Cl), or the cleavage of the cyclopropane ring. The relative abundance of the fragment ions can help in deducing the stability of the resulting carbocations and radicals, thereby providing insight into the compound's structure.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z | Relative Abundance |
| [C₃H₃⁷⁹Br³⁵Cl₂]⁺ | 188 | High |
| [C₃H₃⁸¹Br³⁵Cl₂]⁺ / [C₃H₃⁷⁹Br³⁵Cl³⁷Cl]⁺ | 190 | Medium |
| [C₃H₃⁸¹Br³⁵Cl³⁷Cl]⁺ / [C₃H₃⁷⁹Br³⁷Cl₂]⁺ | 192 | Low |
| [C₃H₃⁸¹Br³⁷Cl₂]⁺ | 194 | Very Low |
Note: The relative abundances are qualitative and would be precisely determined from the mass spectrum.
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. edinst.comchemrxiv.org For this compound, these techniques can confirm the presence of the C-H, C-C, C-Br, and C-Cl bonds.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. edinst.com The combination of IR and Raman data provides a more complete vibrational profile of the molecule. dntb.gov.uaresearchgate.net For instance, the symmetric stretching of the cyclopropane ring might be more prominent in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| C-H Stretch | 3100 - 3000 | IR, Raman |
| CH₂ Scissoring | ~1450 | IR |
| Cyclopropane Ring Breathing | 1200 - 800 | IR, Raman |
| C-Cl Stretch | 850 - 550 | IR |
| C-Br Stretch | 650 - 500 | IR |
Note: These are general ranges and the actual frequencies will be specific to the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This would unambiguously confirm the arrangement of the bromine and chlorine atoms on the cyclopropane ring.
The resulting crystal structure would provide invaluable data for understanding the intermolecular interactions in the solid state and would serve as a benchmark for computational studies and for the interpretation of data from other spectroscopic techniques. While no specific X-ray crystallographic data for this compound was found in the search results, this technique remains the gold standard for absolute structure elucidation.
Future Research Directions in 2 Bromo 1,1 Dichlorocyclopropane Chemistry
Development of Novel Catalytic and Sustainable Synthetic Methodologies
The synthesis of halocyclopropanes, including 2-bromo-1,1-dichlorocyclopropane, is an area of continuous development, with a strong emphasis on catalytic and sustainable methods. Current research focuses on moving away from stoichiometric reagents and harsh reaction conditions towards more environmentally benign and efficient processes.
Key areas for future development include:
Enantioselective Catalysis: A significant frontier is the development of catalytic asymmetric methods to produce chiral halocyclopropanes with high enantioselectivity. nih.gov While rhodium-catalyzed cyclopropanation of haloalkenes has shown promise, the exploration of other transition metals and organocatalysts could provide access to a broader range of enantioenriched cyclopropane (B1198618) derivatives. nih.gov Biocatalysis, using engineered enzymes like myoglobin (B1173299) and cytochrome P450s, is emerging as a powerful tool for stereoselective cyclopropanation, offering a green alternative to traditional chemical catalysts. utdallas.edu
Sustainable Reagents and Solvents: Future methodologies will increasingly focus on green chemistry principles. jddhs.com This includes the use of non-toxic, renewable raw materials and alternative solvents to minimize environmental impact. jddhs.com Research into catalysts like Zn(Proline)₂, which are mild and can be used in water, exemplifies this trend. rsc.org
Phase-Transfer Catalysis (PTC): PTC has proven to be a highly efficient method for generating dihalocarbenes for cyclopropanation reactions. researchgate.net Future work will likely focus on optimizing PTC systems with new catalysts and reaction conditions to improve yields and expand the substrate scope for the synthesis of complex halocyclopropanes.
| Methodology | Catalyst Type | Key Advantages | Research Focus |
| Asymmetric Catalysis | Chiral Rhodium Catalysts, Organocatalysts | High enantioselectivity | Access to a broad range of chiral halocyclopropanes nih.gov |
| Biocatalysis | Engineered Hemoproteins (e.g., Myoglobin) | High stereoselectivity, green approach | Synthesis of optically active cyclopropanes utdallas.edu |
| Green Catalysis | Mild, Non-toxic Lewis Acids (e.g., Zn(Proline)₂) | Use of water as solvent, operational simplicity | Development of environmentally benign syntheses rsc.org |
| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salts | High efficiency, simple procedure | Optimization for complex molecule synthesis researchgate.net |
Exploration of Undiscovered Reactivity Modes and Cascade Rearrangements
The high ring strain and the presence of multiple halogen atoms in this compound suggest a rich and largely unexplored reactivity profile. Future research will likely uncover novel transformations and cascade reactions, providing rapid access to complex molecular architectures.
Ring-Opening Reactions: Gem-dihalocyclopropanes are known to undergo a variety of ring-opening reactions, serving as precursors to diverse fluorinated and chlorinated compounds. rsc.orgresearchgate.net Future studies on this compound will likely focus on selective cleavage of the C-C or C-halogen bonds to generate unique intermediates for further functionalization.
Cascade Rearrangements: The development of cascade reactions initiated by the opening of the cyclopropane ring is a promising area. rsc.org These sequences, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. rsc.org For instance, palladium-catalyzed cascade C-C/C-F cleavage and annulation of gem-difluorocyclopropanes to form pyrroles highlights the potential for similar transformations with this compound. rsc.org
Michael Initiated Ring Closure (MIRC): The MIRC reaction is a versatile method for constructing cyclopropane rings with high stereocontrol. rsc.org Investigating the utility of this compound or its derivatives in MIRC-type reactions could lead to new pathways for synthesizing densely functionalized cyclopropanes.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
To translate the synthetic utility of this compound from the laboratory to industrial applications, the development of scalable and safe synthesis processes is crucial. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, and allow for the safe handling of reactive intermediates. researchgate.netd-nb.info The use of flow chemistry for dihalocyclopropanation reactions has been shown to be rapid and high-yielding. researchgate.net Future research will focus on adapting and optimizing these processes for the specific synthesis and transformation of this compound, enabling large-scale production. psu.edursc.org
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of reactions involving this compound by enabling high-throughput screening of catalysts, reagents, and reaction conditions. This approach will be instrumental in rapidly identifying optimal conditions for novel transformations.
| Technology | Key Benefits | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability, rapid reactions | Scalable synthesis and transformations, safe handling of reactive intermediates researchgate.netrsc.org |
| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new reactions and optimization of existing protocols |
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions.
Reaction Prediction: Machine learning algorithms are being developed to predict the products of chemical reactions with increasing accuracy. arxiv.orgscispace.com Applying these models to the reactions of this compound could help to identify promising new transformations and guide experimental efforts.
Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms, such as the transition states and intermediates involved in the formation and rearrangement of halocyclopropanes. researchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Rational Catalyst Design: By modeling the interactions between substrates and catalysts, computational methods can guide the design of new catalysts with improved activity and selectivity for reactions involving this compound.
Design of Novel Materials Incorporating Halocyclopropane Motifs
The cyclopropane ring is a valuable motif in medicinal chemistry and materials science due to its unique conformational properties and ability to act as a stable, lipophilic spacer. rsc.orgresearchgate.netacs.org The incorporation of the this compound unit or its derivatives into larger molecules could lead to the development of novel materials with unique properties.
Polymers: The synthesis of polymers incorporating cyclopropane units in the backbone or as pendant groups is an area of growing interest. rsc.org Investigating the polymerization of monomers derived from this compound could lead to new materials with tailored thermal, mechanical, or optical properties.
Functional Materials: Gem-dihalocyclopropanes are valuable precursors for a wide range of functional molecules. researchgate.net Future research will likely explore the conversion of this compound into more complex structures for applications in areas such as liquid crystals, organic electronics, and advanced coatings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-1,1-dichlorocyclopropane, and what experimental conditions optimize yield?
- Methodology : Synthesis typically involves halogenation of cyclopropane precursors. For example, bromination of 1,1-dichlorocyclopropane derivatives using bromine (Br₂) or HBr under controlled conditions (e.g., in non-polar solvents like CCl₄ at 0–25°C). Catalytic methods using Lewis acids (e.g., FeCl₃) may enhance regioselectivity .
- Characterization : Confirm structure via / NMR (e.g., cyclopropane ring protons appear as distinct multiplets at δ 1.5–3.0 ppm) and GC-MS for purity assessment. X-ray crystallography (as in ) resolves stereochemical details .
Q. How does the electronic and steric profile of this compound influence its reactivity in nucleophilic substitution reactions?
- Analysis : The electron-withdrawing Cl and Br groups increase electrophilicity at the cyclopropane carbons. Steric hindrance from 1,1-dichloro substitution directs nucleophilic attack to the less hindered brominated carbon. Reactions with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMSO) favor substitution over elimination .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of this compound, and how do isomers affect reaction outcomes?
- Mechanistic Study : Thermal decomposition (e.g., 80–120°C) may proceed via ring-opening to form allylic halides or dichloroalkenes. Isomeric byproducts (cis/trans) arise from 1,2-hydride or halogen shifts during decomposition, as observed in analogous dichlorocyclopropane systems (). Kinetic studies (e.g., Arrhenius plots) quantify activation barriers .
Q. How can computational methods (DFT, MD) predict the stability and regioselectivity of this compound in catalytic cycles?
- Computational Approach : Density Functional Theory (DFT) models evaluate ring strain (cyclopropane angle ~60°) and bond dissociation energies (C-Br: ~65 kcal/mol). Molecular dynamics (MD) simulations assess solvent effects on reaction trajectories. Compare computed NMR/IR spectra with experimental data to validate models .
Q. What role does this compound play in synthesizing bioactive cyclopropane derivatives, and how are stereochemical outcomes controlled?
- Application : As a building block ( ), it enables synthesis of antifungal or anticancer agents via cross-coupling (e.g., Suzuki-Miyaura) or radical cyclization. Stereocontrol is achieved using chiral auxiliaries or asymmetric catalysis (e.g., Rh-carbenoids). Monitor enantiomeric excess via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
